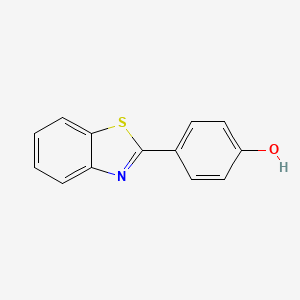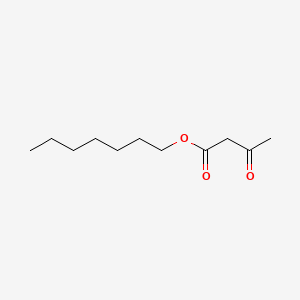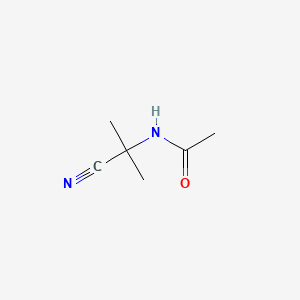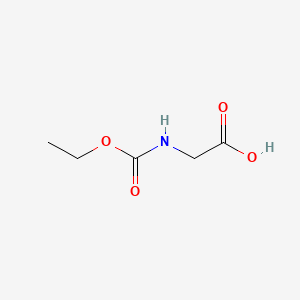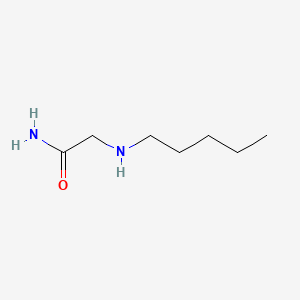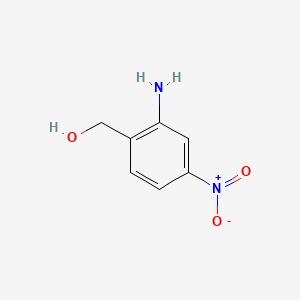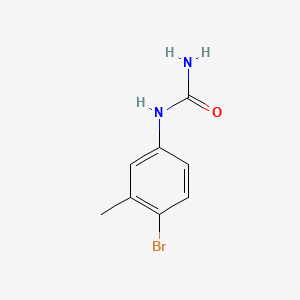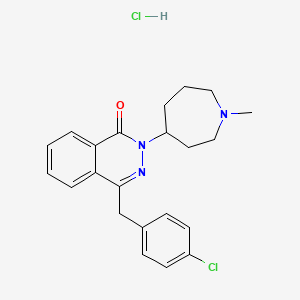
2-Benzylaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Benzylaniline and its derivatives involves catalytic and innovative methods that enhance efficiency and selectivity. One notable method is the oxidative Povarov reaction of N-benzylanilines under catalytic radical cation salt induced conditions, revealing a mechanism involving a radical intermediate, paving the way for synthesizing 2,4-diarylquinoline derivatives (Liu et al., 2015). Additionally, the on-water synthesis using benzylamine as a nucleophilic catalyst demonstrates a broad substrate scope and significant yield improvements for 2-substituted quinolines (Lee & Cheon, 2018).
Molecular Structure Analysis
The molecular structure of 2-Benzylaniline derivatives is key to their reactivity and application. Structural elucidations, often through X-ray crystallography, shed light on the molecular conformations and interactions critical for their chemical behavior. For instance, the synthesis of benzimidazo[1,2-a]quinolines substituted with various nuclei and their characterization reveals planar molecules with potential as DNA-specific fluorescent probes, highlighting the importance of structural analysis in developing functional materials (Perin et al., 2011).
Chemical Reactions and Properties
2-Benzylaniline undergoes a variety of chemical reactions, contributing to its versatility as a chemical intermediate. The formation of benzoxazoles and benzothiazoles through sulfur-mediated decarboxylative coupling underlines the compound's reactivity towards heterocyclic synthesis (Guntreddi et al., 2016). Another example is the iron-catalyzed cascade reaction that synthesizes quinazolines, showcasing the ability of 2-Benzylaniline to partake in complex transformations (Gopalaiah et al., 2017).
Physical Properties Analysis
The physical properties of 2-Benzylaniline derivatives, such as melting points, solubility, and crystal structures, are crucial for their practical applications. The study of molecular salts derived from benzylamine and organic acids reveals the impact of hydrogen bonding and molecular interactions on the physical properties, which can influence the compound's applicability in various domains (Wen et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, define the potential uses of 2-Benzylaniline and its derivatives. The synthesis and analysis of benzoquinone derivatives provide insights into the redox behavior and electronic properties, essential for designing electronic and photonic materials (Bayen et al., 2007).
Applications De Recherche Scientifique
Drug Design and Synthesis
N-Benzylanilines have been utilized in the design and synthesis of new drugs. A notable example is their use as vascular endothelial growth factor (VEGF)-2 inhibitors in the development of tyrosine kinase inhibitors (Uno et al., 2008). Another study explored their potential in anti-Chlamydial agents, with some derivatives showing high anti-chlamydial activity (Luyksaar et al., 2021).Antimicrobial Research
Research into N-benzylanilines as fatty acid synthesis inhibitors demonstrated their activity against Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These compounds have shown promising results in inhibiting biofilm formation and could be potential anti-staphylococcal drugs (Zhang et al., 2019).Organic Synthesis and Chemistry
The synthesis and characterization of N-benzylanilines are significant in organic chemistry. They have been used in oxidative Povarov reactions to synthesize 2,4-diarylquinoline derivatives (Liu et al., 2015). Additionally, electrochemical polymerization of N-benzylaniline has been investigated, showing it can produce conducting polymer films (Dong & Li, 1989).Spectroscopy and Molecular Studies
Studies on the N-H stretching frequencies and molecular configurations of N-benzylaniline and its derivatives have provided insights into their structural and bonding characteristics, which is essential for understanding their chemical properties (Moritz, 1960).Combinatorial Chemistry and Drug Discovery
N-Benzylanilines have been exploited in linker technologies for solid-phase synthesis of various heterocyclic compounds, aiding the development of combinatorial chemistry techniques for drug discovery (Krchňák et al., 2001).Electrochromic Materials and Devices
N-benzylanilines are used in the development of electrochromic materials. Poly-N-benzylaniline, a polymer derived from N-benzylaniline, has been studied for its application in solid-state electrochromic cells, demonstrating the material's potential in electronic and display technologies (Nguyen & Dao, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBGCPUQNFAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182339 | |
| Record name | 2-Benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylaniline | |
CAS RN |
28059-64-5 | |
| Record name | 2-Benzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28059-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028059645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

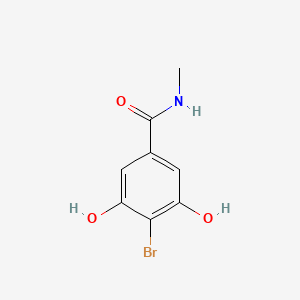
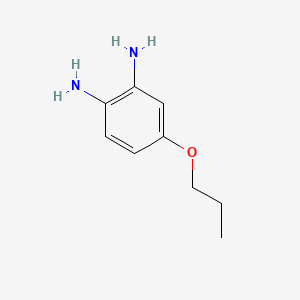
![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)

